![molecular formula C7H5FN2O B13021767 6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13021767.png)
6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one is a heterocyclic compound that features a fused pyrrole and pyridazine ring system with a fluorine atom at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclization to Form the Pyridazine Ring: The pyrrole intermediate undergoes cyclization with hydrazine or its derivatives to form the pyridazine ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the pyridazine ring, often using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C in ethanol under atmospheric pressure.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of methoxy-substituted pyrrolo[1,2-b]pyridazinones.
Scientific Research Applications
6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-b]pyridazin-4(1H)-one: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
6-Chloropyrrolo[1,2-b]pyridazin-4(1H)-one: Similar structure with a chlorine atom instead of fluorine, potentially leading to different pharmacokinetic properties.
6-Methylpyrrolo[1,2-b]pyridazin-4(1H)-one: Contains a methyl group at the 6-position, which can influence its lipophilicity and metabolic stability.
Uniqueness
6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, alter its electronic properties, and potentially improve its binding affinity to biological targets. This makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C7H5FN2O |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
6-fluoro-1H-pyrrolo[1,2-b]pyridazin-4-one |
InChI |
InChI=1S/C7H5FN2O/c8-5-3-6-7(11)1-2-9-10(6)4-5/h1-4,9H |
InChI Key |
QUKZNEBYNILOGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNN2C=C(C=C2C1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


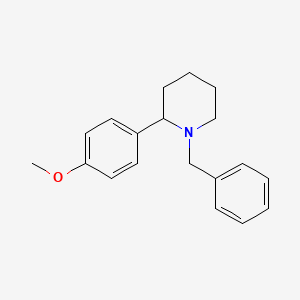
![5-chlorothiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13021696.png)
![4-(Aminomethyl)benzo[d]thiazol-2-amine](/img/structure/B13021706.png)
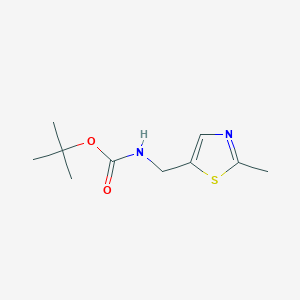
![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13021714.png)
![2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13021717.png)
![3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13021720.png)
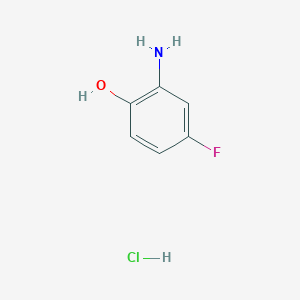
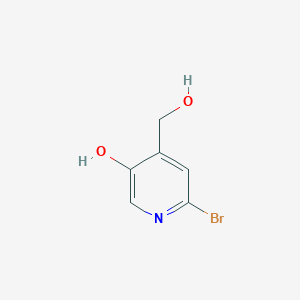
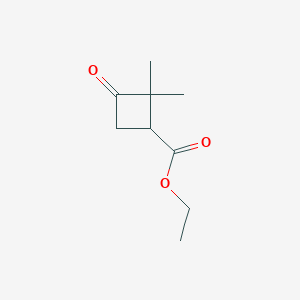
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylicacid](/img/structure/B13021736.png)
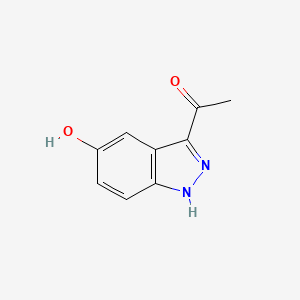
![7'-Chloro-3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one](/img/structure/B13021755.png)

